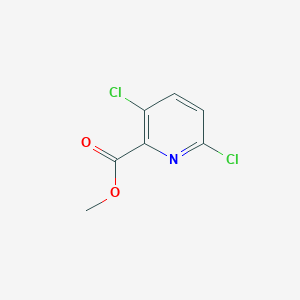
Methyl 3,6-dichloropyridine-2-carboxylate
Cat. No. B074997
Key on ui cas rn:
1532-24-7
M. Wt: 206.02 g/mol
InChI Key: HQTUEAOWLVWJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09376422B2
Procedure details


To a stirred solution of methyl 3,6-dichloropyridine-2-carboxylate (0.96 g, 4.66 mmol) in TFA (5 ml) was added hydrogen peroxide (30% w/w aqueous solution, 435 μl, 2.5 mmol) and the reaction mixture was heated at 60° C. for 20 h. The reaction mixture was then cooled and slowly poured onto saturated K2CO3 solution (100 ml), followed by extraction of the aqueous layer with EtOAc (2×200 ml), washing of the combined organic phases with brine (2×50 ml), drying (Na2SO4) and evaporation. The desired 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate was used crude in the next stage of the synthesis without any further purification. To the crude 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate (˜70% purity, 2.40 g, 7.7 mmol) was added POCl3 (3.5 ml, 38 mmol) and the solution was heated to 100° C. for 4 h. After cooling the POCl3 was removed in vacuo to give a white solid which was chromatographed over silica gel eluting with 0% to 10% of EtOAc in heptane to afford the title compound as colourless needles (340 mg, 30% over two steps). LC-MS 100%, 2.20 min (3.5 minute LC-MS method), m/z=239.8/241.7, 1H NMR (500 MHz, Chloroform-d) δ 7.51 (1H, s), 3.92 (3H, s).






Name
Yield
30%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.OO.C([O-])([O-])=O.[K+].[K+].O=P(Cl)(Cl)[Cl:23]>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[Cl:23] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)OC
|
|
Name
|
|
|
Quantity
|
435 μL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction of the aqueous layer with EtOAc (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washing of the combined organic phases with brine (2×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(Na2SO4) and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the next stage of the synthesis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without any further purification
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to 100° C. for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed over silica gel eluting with 0% to 10% of EtOAc in heptane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=CC1Cl)Cl)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 340 mg | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
